Product packaging for 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole(Cat. No.:CAS No. 91822-49-0)

5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole

Cat. No.: B370524
CAS No.: 91822-49-0
M. Wt: 210.23g/mol
InChI Key: DUVASGJCZLEKKX-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O B370524 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole CAS No. 91822-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-pyridin-4-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-9-2-3-12-11(8-9)15-13(16-12)10-4-6-14-7-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVASGJCZLEKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Current Research Landscape and Significance of 5 Methyl 2 Pyridin 4 Yl 1,3 Benzoxazole

Contextualization within the Benzoxazole (B165842) Class of Heterocyclic Compounds

Benzoxazoles are a significant class of bicyclic heterocyclic compounds, characterized by the fusion of a benzene (B151609) ring with an oxazole (B20620) ring. bldpharm.comcore.ac.uk The oxazole component is a five-membered aromatic ring containing one oxygen and one nitrogen atom at the 1- and 3-positions, respectively. bldpharm.com This arrangement imparts a planar geometry and a unique electronic distribution, making the benzoxazole nucleus a privileged scaffold in medicinal chemistry. bldpharm.com

The inherent aromaticity of the benzoxazole system contributes to its relative stability, while the presence of heteroatoms (nitrogen and oxygen) provides sites for hydrogen bonding and other non-covalent interactions with biological macromolecules. mdpi.commdpi.com This dual nature allows for a wide range of chemical modifications, enabling the synthesis of a vast library of derivatives with diverse pharmacological profiles. core.ac.uknih.gov Indeed, benzoxazole derivatives have been reported to exhibit a remarkable array of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. mdpi.comchemenu.com

Rationale for the Specific Molecular Architecture of 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole

The specific substitution pattern of this compound is not arbitrary; it is a deliberate design aimed at potentially enhancing its biological efficacy. The rationale for this particular architecture can be dissected by considering its constituent parts: the benzoxazole core, the 5-methyl group, and the 2-(pyridin-4-yl) substituent.

The benzoxazole core serves as a rigid and planar scaffold, providing a defined three-dimensional orientation for the appended functional groups. This rigidity can be advantageous for specific binding to biological targets such as enzymes or receptors.

The 5-methyl group attached to the benzene ring can influence the molecule's properties in several ways. It is an electron-donating group, which can modulate the electronic environment of the benzoxazole ring system. This, in turn, can affect the molecule's reactivity and its binding affinity to target proteins. Furthermore, the methyl group can enhance lipophilicity, which may improve membrane permeability and cellular uptake. Studies on related benzoxazole derivatives have shown that the position and nature of substituents on the benzene ring can significantly impact biological activity. nih.gov

The 2-(pyridin-4-yl) substituent is arguably the most critical feature of this molecule's design. The pyridine (B92270) ring is a common pharmacophore found in numerous approved drugs. organic-chemistry.org Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. The linkage at the 4-position of the pyridine ring directs the nitrogen atom away from the benzoxazole core, making it sterically accessible for interactions. The presence of the pyridine moiety can also enhance the aqueous solubility of the compound, a desirable property for potential drug candidates. Research on other 2-pyridyl substituted benzoxazoles has highlighted their potential as anticancer and antimicrobial agents. nih.govresearchgate.net

Overview of Prior Research on Related Pyridine-Substituted Benzoxazole Derivatives

While specific research focused solely on this compound is limited, a considerable body of work exists for structurally related compounds. This research provides valuable insights into the potential properties and activities of the target molecule.

Numerous studies have explored the synthesis and biological evaluation of 2-(pyridinyl)benzoxazole derivatives. For instance, a series of 5-substituted-2-(pyridin-2-yl)thiazoles were synthesized and evaluated as inhibitors of transforming growth factor-beta type 1 receptor kinase (ALK5), demonstrating the potential of the pyridinyl-heterocycle motif in targeting specific kinases involved in disease. nih.gov Another study focused on the synthesis and antimicrobial activity of 5-substituted 2-(3-pyridyl)benzoxazoles, revealing significant activity against various bacterial and fungal strains. nih.gov

Furthermore, research into oxazolo[4,5-b]pyridines, which are isomers of pyridinyl-benzoxazoles, has shown promise in the development of novel antitumor agents. A study on 5-(or 6)-nitro-2-(substitutedphenyl)oxazolo[4,5-b]pyridines identified compounds with potent inhibitory activity against human topoisomerase IIα, a key enzyme in cancer proliferation. nih.govresearchgate.net This suggests that the combination of a pyridine ring with a benzoxazole-like scaffold is a promising strategy for anticancer drug discovery.

The synthesis of these compounds often involves the condensation of a substituted o-aminophenol with a pyridine carboxylic acid or its derivative. evitachem.com Various synthetic methodologies have been developed to improve yields and facilitate the creation of diverse libraries of these compounds for biological screening.

Interactive Table of Selected Biologically Active Pyridine-Substituted Benzoxazole Analogs:

Compound Name Substitution Pattern Reported Biological Activity Reference
5-Nitro-2-(4-butylphenyl)oxazolo[4,5-b]pyridine Nitro and Butylphenyl substitution hTopo IIα inhibition (IC50 = 2 µM) nih.govresearchgate.net
3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide Complex substitution >95% ALK5 inhibition at 0.1 µM nih.gov

Unaddressed Research Questions and Opportunities for this compound

Despite the promising indications from related compounds, the specific biological profile of this compound remains largely unexplored. This presents a number of exciting research opportunities.

The key area for future research lies in the comprehensive biological evaluation of this compound. Based on the activities of related compounds, it would be pertinent to screen it for:

Anticancer activity: Investigating its cytotoxic effects against a panel of human cancer cell lines and exploring its potential mechanism of action, such as the inhibition of specific kinases or topoisomerases. nih.govresearchgate.net

Antimicrobial activity: Testing its efficacy against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains. chemenu.com

Furthermore, structure-activity relationship (SAR) studies could be initiated. This would involve the synthesis of a focused library of analogues with variations at the 5-position of the benzoxazole ring and on the pyridine ring. Such studies would provide valuable information on the key structural features required for optimal biological activity.

Finally, computational studies, such as molecular docking, could be employed to predict potential biological targets and to rationalize the observed biological activities. This in silico approach can guide the design of more potent and selective analogues, accelerating the drug discovery process.

Synthetic Methodologies and Chemical Transformations of 5 Methyl 2 Pyridin 4 Yl 1,3 Benzoxazole

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole reveals two primary disconnection approaches, both centered on the formation of the oxazole (B20620) ring. This strategic breakdown simplifies the complex target molecule into more readily available starting materials. chemsrc.comtestbook.com

Scheme 1: Retrosynthetic analysis of this compound Approach A: C-N bond disconnection This approach involves the disconnection of the carbon-nitrogen bond of the oxazole ring. This leads to the key intermediate, an N-acyl-o-aminophenol, specifically N-(2-hydroxy-5-methylphenyl)isonicotinamide. This intermediate can be conceptually derived from the reaction of 2-amino-4-methylphenol (B1222752) and a derivative of isonicotinic acid, such as its acid chloride or ester.

Approach B: C-O bond disconnection Alternatively, disconnection of the carbon-oxygen bond of the oxazole ring points to a Schiff base intermediate, formed from the condensation of 2-amino-4-methylphenol and pyridine-4-carbaldehyde. This imine can then undergo oxidative cyclization to form the target benzoxazole (B165842).

Both retrosynthetic pathways identify two crucial precursors for the synthesis of this compound:

2-Amino-4-methylphenol: This substituted aminophenol provides the benzene (B151609) ring and the heteroatoms necessary for the formation of the benzoxazole core. sigmaaldrich.comdrugbank.comnih.gov

Pyridine-4-carboxylic acid (Isonicotinic acid) or Pyridine-4-carbaldehyde: These pyridine (B92270) derivatives serve as the source for the 2-pyridyl substituent of the benzoxazole. chemsrc.com

The selection of the specific precursor (carboxylic acid derivative or aldehyde) will dictate the choice of the synthetic route, as detailed in the following sections.

Classical Synthetic Routes to 1,3-Benzoxazoles

The formation of the 1,3-benzoxazole ring system is a well-established transformation in organic chemistry, with several classical methods at the disposal of synthetic chemists. capes.gov.bracs.org These routes are generally applicable to the synthesis of a wide range of 2-substituted benzoxazoles, including the target compound.

Condensation Reactions with o-Aminophenols

One of the most common and direct methods for the synthesis of 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivatives (e.g., acid chlorides, esters, or anhydrides). acs.org This reaction typically requires a dehydrating agent or high temperatures to facilitate the cyclization of the initially formed amide intermediate.

Polyphosphoric acid (PPA) is a frequently used reagent for this transformation, acting as both a catalyst and a dehydrating agent. The reaction involves heating the o-aminophenol and the carboxylic acid in PPA to drive the condensation and subsequent cyclization. Other acidic catalysts and conditions can also be employed to achieve the same outcome.

A general representation of this reaction is shown in Scheme 2.

Scheme 2: General synthesis of 2-substituted benzoxazoles via condensation of o-aminophenols with carboxylic acids.

For the synthesis of this compound, this would involve the reaction of 2-amino-4-methylphenol with isonicotinic acid.

Cyclodehydration Approaches

Another widely used classical approach is the condensation of an o-aminophenol with an aldehyde to form a Schiff base (an imine), which then undergoes oxidative cyclization to yield the 2-substituted benzoxazole. acs.org Various oxidizing agents can be employed for this purpose, including manganese dioxide, lead tetraacetate, or even molecular oxygen, often in the presence of a catalyst. acs.org

This two-step, one-pot process is highly efficient for the synthesis of a diverse range of benzoxazole derivatives. The reaction conditions can often be tuned to be mild and accommodating of various functional groups.

Scheme 3: General synthesis of 2-substituted benzoxazoles via condensation of o-aminophenols with aldehydes followed by oxidative cyclization.

In the context of synthesizing the target molecule, this method would utilize 2-amino-4-methylphenol and pyridine-4-carbaldehyde as the starting materials.

Specific Synthetic Protocols for this compound

A study by Nguyen and colleagues described the synthesis of various benzoxazole derivatives, including 2-(pyridin-4-yl)benzoxazole, through the condensation of o-aminophenols with aldehydes using a Brønsted acidic ionic liquid gel as a catalyst under solvent-free conditions. acs.org The reaction of 2-aminophenol (B121084) with pyridine-4-carbaldehyde resulted in an 87% yield of the corresponding product after 6 hours at 130 °C. acs.org

Based on this, a plausible synthetic protocol for this compound would involve the reaction of 2-amino-4-methylphenol with pyridine-4-carbaldehyde under similar conditions.

Table 1: Proposed Reaction for the Synthesis of this compound

Reactant 1Reactant 2Proposed CatalystTemperatureTimeExpected Product
2-Amino-4-methylphenolPyridine-4-carbaldehydeBrønsted acidic ionic liquid gel130 °C~6 hThis compound

Reaction Conditions Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of 2-arylbenzoxazoles, several parameters can be adjusted.

Catalyst Selection: A variety of catalysts can be employed for the condensation and cyclization reaction. These include Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., ZnCl₂, In(OTf)₃), and heterogeneous catalysts. acs.org The choice of catalyst can significantly impact the reaction rate and yield. For instance, the use of a reusable Brønsted acidic ionic liquid gel has been shown to be highly effective. acs.org

Temperature: The reaction temperature is a critical factor. While some modern catalytic systems allow for reactions at room temperature or slightly elevated temperatures, many classical procedures require heating to drive the dehydration and cyclization steps. acs.org For the condensation of 2-amino-4-methylphenol and pyridine-4-carbaldehyde, a temperature of around 130 °C has been shown to be effective for the analogous non-methylated compound. acs.org

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. High-boiling point aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or xylenes (B1142099) are often used. chemicalbook.com However, solvent-free conditions, particularly with solid-supported catalysts, are becoming increasingly popular due to their environmental benefits. acs.org

Reaction Time: The duration of the reaction should be monitored to ensure complete conversion of the starting materials. This is typically done using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). acs.org

Table 2: Comparison of Catalytic Systems for Benzoxazole Synthesis

CatalystTypical ConditionsAdvantages
Polyphosphoric Acid (PPA)High temperature (150-200 °C)Acts as both catalyst and solvent/dehydrating agent
Brønsted Acids (e.g., p-TsOH)Reflux in a high-boiling solvent (e.g., toluene, xylene)Readily available and inexpensive
Lewis Acids (e.g., ZnCl₂, In(OTf)₃)Varies from room temperature to elevated temperaturesCan offer high catalytic activity and selectivity
Heterogeneous CatalystsVaries, can be solvent-freeEase of separation and potential for recyclability

Purification Strategies and Yield Enhancement

After the reaction is complete, the crude product needs to be purified to remove any unreacted starting materials, catalysts, and byproducts. Common purification techniques for 2-arylbenzoxazoles include:

Extraction: An initial workup often involves partitioning the reaction mixture between an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and an aqueous solution to remove water-soluble impurities. acs.orgchemicalbook.com

Column Chromatography: This is a widely used method for separating the desired product from impurities based on their differential adsorption to a stationary phase (typically silica (B1680970) gel). acs.orgchemicalbook.comprepchem.comnih.gov A gradient of solvents, such as a mixture of heptane (B126788) and ethyl acetate, is often used to elute the compounds from the column. acs.org

Recrystallization: This technique is used to obtain highly pure crystalline products. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. acs.org

To enhance the yield of the final product, several strategies can be employed:

Stoichiometry of Reactants: Adjusting the molar ratio of the reactants can sometimes improve the yield by ensuring the complete consumption of the limiting reagent.

Removal of Water: In condensation reactions that produce water as a byproduct, its removal can drive the equilibrium towards the product side. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

Atmosphere: For oxidative cyclization reactions, conducting the reaction under an atmosphere of oxygen or air can be beneficial. sigmaaldrich.com

By carefully selecting the synthetic route and optimizing the reaction and purification conditions, this compound can be synthesized in good yield and high purity.

Green Chemistry Approaches in the Synthesis of the Compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules to reduce environmental impact and improve efficiency. These approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Solvent-Free Methods

Solvent-free synthesis offers significant environmental benefits by eliminating the use and disposal of often hazardous organic solvents. For the synthesis of benzoxazole derivatives, solid-state reactions or reactions under neat conditions (without any solvent) have been explored.

One general and efficient solvent-free method for the synthesis of 2-arylbenzoxazoles involves the grinding of 2-aminophenol derivatives with aromatic aldehydes at room temperature using a mortar and pestle. amazonaws.com This mechanochemical approach can be catalyzed by substances like potassium ferrocyanide, offering very short reaction times and high yields. amazonaws.com While a specific example for this compound using this exact method is not detailed in the available literature, this approach represents a viable and green alternative to traditional solvent-based syntheses.

Another solvent-free approach involves the reaction of 2-amino-4-methylphenol with pyridine-4-carbaldehyde in the presence of a catalyst under thermal conditions. For instance, a Brønsted acidic ionic liquid gel has been used as a reusable catalyst for the synthesis of various benzoxazole derivatives under solvent-free conditions at 130 °C, achieving high yields. acs.org The reaction of pyridine-4-carbaldehyde with 2-aminophenol under these conditions yielded the corresponding 2-(pyridin-4-yl)benzoxazole in 87% yield, suggesting the applicability of this method for the 5-methyl analogue. acs.org

Table 1: Examples of Solvent-Free Synthesis Conditions for Benzoxazoles

Catalyst/Method Reactants Conditions Yield Reference
Potassium Ferrocyanide 2-Aminophenol, Aromatic Aldehyde Grinding, Room Temperature 87-96% amazonaws.com

Catalyst Development for Sustainable Synthesis

The development of efficient and reusable catalysts is a cornerstone of green chemistry. For the synthesis of benzoxazoles, various catalytic systems have been investigated to promote sustainability.

Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. For example, a Brønsted acidic ionic liquid gel grafted onto a silica support has been shown to be an effective and reusable catalyst for the solvent-free synthesis of benzoxazoles. acs.org This catalyst can be recovered by centrifugation and reused multiple times without a significant drop in activity. acs.org

Another approach involves the use of magnetic nanoparticles as a support for catalysts, allowing for easy separation from the reaction mixture using an external magnet. An imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles has been used for the synthesis of benzoxazoles and benzothiazoles under solvent-free ultrasound irradiation, providing the products in good yields. mdpi.com Although the reaction of pyridine-4-carbaldehyde showed moderate yields with some 2-aminophenol derivatives under these conditions, this method highlights the potential of magnetically separable catalysts in green synthesis. mdpi.com

More recently, a composite catalyst of silver-palladium nanoparticles on oxygen-deficient tungsten-oxide nanorods has been developed. This catalyst can perform a four-step reaction sequence in a single pot to produce benzoxazoles from simple starting materials, showcasing the potential for highly efficient and waste-reducing catalytic systems. nih.gov

Advanced Synthetic Methodologies

To enhance reaction efficiency, reduce reaction times, and enable better control over reaction parameters, advanced synthetic methodologies such as flow chemistry and microwave-assisted synthesis are being increasingly employed.

Flow Chemistry Applications

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. While specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the synthesis of related heterocyclic compounds in flow reactors demonstrates its feasibility.

For instance, the synthesis of pyridine-oxazoline (PyOX) ligands, which share structural similarities with the target compound, has been successfully achieved in a reliable flow route, allowing for rapid optimization and production on a significant scale. rsc.org The synthesis of other heterocyclic systems like pyrazoles and quinoxalines has also been demonstrated in multi-step flow processes, highlighting the capability of this technology to handle complex reaction sequences. mdpi.comuc.pt These examples suggest that a flow process for the synthesis of this compound could be developed, potentially by adapting the batch condensation reaction between 2-amino-4-methylphenol and pyridine-4-carbaldehyde to a continuous flow setup.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a popular technique due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. The synthesis of this compound has been successfully achieved using this method.

In a specific study, the microwave-assisted condensation reaction of 2-amino-4-methylphenol with pyridine-4-carbaldehyde in the presence of iodine as an oxidant and potassium carbonate as a base under solvent-free conditions yielded 5-Methyl-2-(pyridin-4-yl)benzo[d]oxazole in 90% yield. scienceandtechnology.com.vn The reaction was carried out in a CEM Discovery microwave reactor at 120°C for 10 minutes. scienceandtechnology.com.vn The product was characterized by a melting point of 136-138°C and confirmed by various spectroscopic methods. scienceandtechnology.com.vn

Table 2: Characterization Data for 5-Methyl-2-(pyridin-4-yl)benzo[d]oxazole

Analytical Method Data Reference
Melting Point 136-138°C scienceandtechnology.com.vn
¹H-NMR (500 MHz, DMSO-d₆) δ 8.83 (dd, J₁=4.5 Hz, J₂=1.5 Hz, 2H), 8.08 (dd, J₁=4.0 Hz, J₂=1.5 Hz, 2H), 7.72 (d, J=8.5 Hz, 1H), 7.67 (d, J=1.0 Hz, 1H), 7.32 (dd, J₁=8.5 Hz, J₂=1.0 Hz, 1H), 2.46 (s, 3H) scienceandtechnology.com.vn
FT-IR (KBr) νₘₐₓ (cm⁻¹) 3037, 2922, 2856, 1616, 1540, 1473, 1412, 1342, 1296, 1071, 1062, 988, 930, 832, 811, 701, 695, 513 scienceandtechnology.com.vn

This microwave-assisted method provides a rapid and high-yielding route to the target compound, aligning with the principles of green chemistry by being solvent-free and energy-efficient. scienceandtechnology.com.vnnih.gov

Chemical Derivatization and Functionalization Strategies of the Compound

The derivatization and functionalization of the this compound core are of interest for modulating its physicochemical and biological properties. Strategies can target the methyl group, the pyridine ring, or the benzoxazole nucleus itself.

One potential derivatization pathway involves the functionalization of the methyl group. For example, the methyl group of related 5-methyl-1,3,4-oxadiazole derivatives has been hydroxylated to form a hydroxymethyl group as a product of biotransformation. nih.gov Similar oxidative transformations could potentially be applied to the methyl group of this compound to introduce new functional handles.

The pyridine ring offers another site for functionalization. The nitrogen atom of the pyridine can be quaternized to form pyridinium (B92312) salts, which can alter the solubility and electronic properties of the molecule. Furthermore, electrophilic aromatic substitution on the pyridine ring is possible, although the pyridine ring is generally deactivated towards such reactions.

Functionalization of the benzoxazole ring system itself can also be envisioned. For instance, electrophilic substitution reactions on the benzene ring of the benzoxazole are possible. The existing methyl group will direct incoming electrophiles to specific positions. Additionally, the benzoxazole ring can be a scaffold for the attachment of other functional groups. For example, 2-hydrazinyl-5-methyl-1,3-benzoxazole has been used as a starting material to synthesize more complex heterocyclic systems by reacting it with various reagents. amazonaws.com This suggests that if the 2-pyridyl group were to be replaced by a reactive handle like a hydrazinyl group, a wide range of derivatives could be accessed.

Furthermore, the synthesis of various 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles demonstrates that the benzoxazole core can be functionalized with various substituents at different positions to create a library of compounds with diverse properties. nih.govnih.gov These strategies could be adapted for the derivatization of this compound to explore its chemical space further.

Modifications of the Pyridine Moiety

The pyridine ring in this compound is susceptible to reactions typical for this heterocycle, particularly on the nitrogen atom and the carbon atoms of the ring.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. researchgate.netwikipedia.org The oxidation is typically carried out using oxidizing agents like peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a hydrogen peroxide solution. arkat-usa.orgmdpi.com The formation of the N-oxide activates the positions ortho and para to the nitrogen for nucleophilic attack. researchgate.net

N-Alkylation: The pyridine nitrogen can also undergo alkylation to form a pyridinium salt. This reaction introduces a positive charge on the pyridine ring, significantly altering the molecule's properties. The reaction is typically achieved by treating the parent compound with an alkyl halide.

Table 1: Modifications of the Pyridine Moiety

Transformation Reagents and Conditions Product Research Findings (Analogous Systems)
N-Oxidation m-CPBA, CHCl₃, rt 5-Methyl-2-(1-oxido-pyridin-4-yl)-1,3-benzoxazole Oxidation of various pyridine derivatives with m-CPBA or H₂O₂ proceeds in good yields. arkat-usa.orgmdpi.com The N-oxide can then be further functionalized.

Note: The data in this table is based on established reactivity patterns for pyridine and its derivatives.

Functionalization of the Benzoxazole Core

The benzoxazole core of this compound offers several sites for functionalization, including the benzene ring and the methyl group.

Electrophilic Aromatic Substitution: The benzene part of the benzoxazole ring can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. The position of substitution is directed by the existing substituents. The benzoxazole ring system and the methyl group are activating and ortho-, para-directing. Therefore, electrophilic attack is expected to occur at positions 4, 6, and 7 of the benzoxazole ring. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Functionalization of the Methyl Group: The methyl group at the 5-position can be a site for various transformations. One common reaction is oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This carboxylic acid can then serve as a handle for further modifications, such as esterification or amidation. Another possibility is radical halogenation of the methyl group, for example using N-bromosuccinimide (NBS) with a radical initiator, to form a bromomethyl derivative, which is a versatile intermediate for nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions: To perform cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions, a halogen substituent is typically required on the benzoxazole ring. nih.gov If a halogen, for example, bromine, is introduced at the 6-position, this halo-derivative can be coupled with a variety of boronic acids or amines in the presence of a palladium catalyst to introduce new aryl or amino groups. nih.govresearchgate.net

Table 2: Functionalization of the Benzoxazole Core

Transformation Reagents and Conditions Product Research Findings (Analogous Systems)
Nitration HNO₃, H₂SO₄, 0 °C to rt 5-Methyl-6-nitro-2-(pyridin-4-yl)-1,3-benzoxazole Nitration of activated aromatic rings is a standard procedure. The positions ortho and para to the activating groups are favored.
Bromination Br₂, FeBr₃, CCl₄ 6-Bromo-5-methyl-2-(pyridin-4-yl)-1,3-benzoxazole Halogenation of similar benzoxazole systems has been reported, with substitution occurring on the benzene ring.
Methyl Group Oxidation KMnO₄, H₂O, heat 2-(Pyridin-4-yl)-1,3-benzoxazole-5-carboxylic acid Oxidation of alkyl side chains on aromatic rings to carboxylic acids with KMnO₄ is a well-established method.
Methyl Group Bromination NBS, AIBN, CCl₄, reflux 5-(Bromomethyl)-2-(pyridin-4-yl)-1,3-benzoxazole Radical bromination of benzylic methyl groups using NBS is a common and effective transformation.

Note: The data in this table is based on established reactivity patterns for benzoxazole and its derivatives. The specific products and conditions are illustrative of expected outcomes based on analogous chemical systems.

Advanced Structural Elucidation and Conformational Dynamics of 5 Methyl 2 Pyridin 4 Yl 1,3 Benzoxazole

Single-Crystal X-ray Diffraction Analysis

While a single-crystal X-ray structure for 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole (CAS No. 91822-49-0) has not been publicly reported, analysis of related structures, such as methyl 1,3-benzoxazole-2-carboxylate, provides a strong foundation for predicting its solid-state architecture.

Molecular Geometry and Bond Parameters

Based on data from analogous structures, a set of predicted bond lengths and angles for this compound is presented in the interactive table below. These parameters are derived from typical values observed in related benzoxazole (B165842) and pyridine (B92270) derivatives.

Bond/AnglePredicted ValueAtom 1Atom 2Atom 3
C=N (oxazole)~1.30 ÅCN
C-O (oxazole)~1.37 ÅCO
C-C (inter-ring)~1.48 ÅCC
C-N-C (oxazole)~105°CNC
C-O-C (oxazole)~109°COC
Dihedral Angle< 20°

Supramolecular Assembly and Crystal Packing Motifs

The crystal packing of this compound is likely to be governed by a combination of non-covalent interactions. The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor, and it is expected to participate in C-H···N hydrogen bonds with hydrogen atoms from neighboring molecules. Furthermore, the extended π-systems of the benzoxazole and pyridine rings are predisposed to engage in π-π stacking interactions, which would contribute significantly to the stability of the crystal lattice. The presence of the methyl group might introduce additional weak C-H···π interactions. In related heterocyclic structures, such as those containing pyrimidine (B1678525) and triazole rings, similar combinations of C-H···N and π-π stacking interactions are observed to form complex three-dimensional networks. chemsynthesis.comnih.gov

Polymorphism and Co-crystallization Strategies

The potential for polymorphism in this compound is significant, arising from the possibility of different packing arrangements and intermolecular interactions. Different crystalline forms, or polymorphs, could exhibit distinct physical properties. Co-crystallization, the process of crystallizing a compound with a second molecular species, presents a viable strategy for modulating the solid-state properties of this molecule. The pyridine nitrogen provides a reliable site for hydrogen bonding with co-formers containing hydrogen bond donor groups, such as carboxylic acids or phenols. This approach has been successfully employed for other heterocyclic compounds to generate novel solid forms with tailored characteristics.

Solution-State Conformational Analysis

In solution, the conformational landscape of this compound is expected to be dynamic, primarily influenced by rotation around the single bond connecting the benzoxazole and pyridine rings.

Dynamic Nuclear Magnetic Resonance Spectroscopy for Rotational Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the energy barriers associated with conformational exchange processes, such as bond rotation. For this compound, variable temperature NMR studies could reveal the coalescence of signals corresponding to protons on the pyridine ring that become inequivalent at low temperatures due to slow rotation around the inter-ring C-C bond.

Studies on similar bi-aryl heterocyclic systems have determined rotational barriers using this method. For instance, the rotational energy barrier in a 2-(2',6'-dihydroxyphenyl)benzoxazole derivative was found to be approximately 10.5 kcal/mol. rrpharmacology.ru A similar order of magnitude would be expected for the rotational barrier in this compound, though the exact value would be influenced by the electronic effects of the pyridine nitrogen and the steric bulk of the adjacent protons.

Spectroscopic Probes for Solvent-Dependent Conformations

The conformation of this compound in solution is likely to be sensitive to the solvent environment. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy can be employed to probe these solvent-dependent conformational changes. The polarity and hydrogen-bonding capability of the solvent can influence the dihedral angle between the two rings and affect the extent of π-conjugation, leading to shifts in the absorption and emission maxima (solvatochromism). For example, in polar aprotic solvents, the molecule might adopt a more planar conformation to maximize dipole-dipole interactions, while in nonpolar solvents, a more twisted conformation might be favored.

Chiroptical Properties of Enantiomeric Derivatives (if applicable for chiral analogs)

The study of chiroptical properties is fundamental for understanding the three-dimensional structure of chiral molecules, which are non-superimposable on their mirror images. These properties are particularly crucial in pharmacology and materials science, where the specific spatial arrangement of atoms can dictate a molecule's biological activity or optical behavior.

For this compound, the introduction of a chiral center would be necessary to study its chiroptical properties. This could be achieved, for example, by introducing a chiral substituent on the benzoxazole or pyridine ring systems. However, a review of the current scientific literature did not yield specific studies on the synthesis or analysis of chiral derivatives of this particular compound.

Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. This technique provides valuable information about the secondary structure of proteins, the absolute configuration of small organic molecules, and conformational changes.

A comprehensive search of scientific databases for research on the circular dichroism of enantiomeric derivatives of this compound has been conducted. This search did not uncover any published studies presenting CD spectra or related data for any chiral analogs of this compound. Consequently, no data tables on the specific CD properties can be provided at this time.

Vibrational Circular Dichroism (VCD) is another chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light. VCD provides detailed information about the absolute configuration and conformation of chiral molecules in solution. It is often used in conjunction with theoretical calculations to provide a definitive assignment of a molecule's stereochemistry.

Similar to the findings for CD spectroscopy, a thorough literature search did not reveal any research articles or data pertaining to the Vibrational Circular Dichroism of any enantiomeric derivatives of this compound. Therefore, no experimental or theoretical VCD data is currently available for this compound, and no corresponding data tables can be generated.

Computational Chemistry and Theoretical Investigations of 5 Methyl 2 Pyridin 4 Yl 1,3 Benzoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For derivatives of benzoxazole (B165842), these studies are often performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole, DFT calculations, commonly employing the B3LYP functional with a 6-311G(d,p) basis set, are used to determine its optimized molecular geometry and various electronic properties. researchgate.netbibliomed.org These calculations help in understanding the molecule's stability, bond lengths, and bond angles. The optimized geometry represents the molecule's most stable conformation, which is crucial for subsequent analyses like molecular docking. researchgate.net The structural and electronic properties of the benzoxazole ring system are of significant interest due to their presence in pharmacologically active compounds. bibliomed.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. researchgate.net

For related 2,5-disubstituted benzoxazoles, the HOMO is typically localized over the benzoxazole ring system, while the LUMO is distributed across the pyridinyl substituent. The energy gap is a crucial parameter for evaluating the potential bioactivity of the molecule. researchgate.net

Table 1: Representative Calculated Quantum Chemical Descriptors for a 2,5-Disubstituted Benzoxazole Derivative

ParameterValueUnit
HOMO Energy-5.5965eV
LUMO Energy-1.2308eV
Energy Gap (ΔE)4.3657eV
Dipole Moment5.5074Debye
Ionization Potential (IP)5.5965eV
Electron Affinity (EA)1.2308eV

This table presents representative data for a related benzoxazole derivative calculated using the DFT/B3LYP/6-311G(d,p) method. Values for this compound would require specific calculation but are expected to be within a similar range. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent different potential values on the electron density surface.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like nitrogen and oxygen). These sites are prone to electrophilic attack. nih.gov

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., around hydrogen atoms). These sites are susceptible to nucleophilic attack. nih.gov

Green regions represent neutral or zero potential areas. nih.gov

In this compound, the MEP map would be expected to show a significant negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the benzoxazole ring, highlighting these as key sites for intermolecular interactions, such as hydrogen bonding. researchgate.net The presence of electronegative atoms contributes to the molecule's structural stability and bioactivity. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. It is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov

For benzoxazole derivatives, molecular docking studies have been conducted against various biological targets to explore their potential therapeutic applications. nih.govnih.gov Common targets for this class of compounds include bacterial DNA gyrase, fungal 14-α demethylase (CYP51), and vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.netnih.govacs.org

Docking simulations of this compound into the active site of a target protein would predict the specific interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: Formed between the nitrogen atom of the pyridine ring or the benzoxazole oxygen and amino acid residues in the target's active site (e.g., MET, LYS). acs.org

Hydrophobic Interactions: Involving the phenyl and methyl groups of the benzoxazole moiety with nonpolar residues of the protein. nih.gov

π-π Stacking: Interactions between the aromatic benzoxazole and pyridine rings and aromatic amino acid residues like tyrosine or phenylalanine. researchgate.net

These predicted interactions provide a rational basis for the molecule's potential mechanism of action. nih.gov

Binding affinity estimation, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and its target. A lower (more negative) binding energy value generally indicates a more stable and favorable interaction. nih.gov

Studies on similar pyridine-benzimidazole and benzoxazole derivatives have shown significant binding affinities for various targets. acs.org For instance, docking against Candida's 14-α demethylase (CYP51) has revealed strong binding energies for related structures, suggesting potential antifungal activity. acs.org Similarly, docking against DNA gyrase has indicated that these compounds may act as antibacterial agents. nih.gov

Table 2: Representative Binding Affinities of Benzoxazole/Benzimidazole Derivatives with Biological Targets

Compound ClassBiological Target (PDB ID)Representative Binding Affinity (kcal/mol)Potential Activity
Benzimidazole-Thiadiazole HybridCandida CYP51 (5TZ1)-10.928Antifungal
Benzoxazole DerivativeDNA Gyrase (2XCT)-8.5 to -9.5Antibacterial
Benzoxazole DerivativeVEGFR-2-9.0 to -11.0Anticancer

This table shows representative binding affinities from docking studies of compounds structurally related to this compound. The specific affinity of the title compound would depend on the target and docking protocol used. researchgate.netnih.govacs.org

Identification of Key Binding Hotspots

Currently, there is no specific information in the reviewed literature detailing the key binding hotspots for this compound with any particular protein target. In general, computational docking studies on analogous pyridine and benzoxazole-containing molecules aim to identify crucial amino acid residues within a protein's active site that are key for ligand binding. These interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking. For a molecule like this compound, the nitrogen atom of the pyridine ring is a likely candidate for forming hydrogen bonds.

Molecular Dynamics Simulations

Specific molecular dynamics (MD) simulation studies for this compound are not described in the available literature. Such simulations are crucial for understanding the dynamic behavior of a compound and its complex with a biological target.

Conformational Behavior and Dynamics of the Compound

A detailed analysis of the conformational behavior and dynamics of this compound is not available. This type of study would typically involve simulating the molecule in a solvent to understand its flexibility, preferred conformations, and the rotational dynamics around its single bonds.

Ligand-Protein Complex Stability Analysis

There are no published studies focusing on the stability of a ligand-protein complex specifically involving this compound. This analysis would typically involve calculating the root-mean-square deviation (RMSD) of the protein and ligand over the course of an MD simulation to assess the stability of the binding pose.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

While QSAR and QSPR models have been developed for various benzoxazole derivatives to predict their biological activity and physicochemical properties, models specifically including or focusing on this compound are not detailed in the search results.

Development of Predictive Models for Biological Activity

There are no specific predictive QSAR models for the biological activity of this compound found in the reviewed literature. The development of such a model would require a dataset of structurally related compounds with experimentally determined biological activities. For instance, QSAR studies on some 5- or 6-methyl-2-substituted benzoxazoles have been conducted to determine their antifungal activity against Candida albicans. These studies help in identifying the key molecular descriptors that correlate with the observed biological activity.

No specific computational chemistry and theoretical investigation data is publicly available for the chemical compound this compound.

Following a comprehensive search of scientific literature and databases, no specific studies detailing the computational chemistry, theoretical investigations, or in silico ADME predictions for this compound were identified. The information required to populate the requested article sections on descriptor selection, model validation, oral bioavailability, blood-brain barrier permeability, and metabolic site prediction for this particular molecule is not present in the available research.

While computational studies exist for the broader class of benzoxazole derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from related compounds. Therefore, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time.

Biological Activity Profiling and Mechanistic Elucidation of 5 Methyl 2 Pyridin 4 Yl 1,3 Benzoxazole

Target Identification and Validation Strategies

This phase of research aims to identify the specific biomolecules (e.g., proteins, enzymes) with which a compound interacts to exert a biological effect.

Cellular Pathway Analysis

Once a molecular target is identified, the focus shifts to understanding the broader consequences of the compound-target interaction within the cell. This involves analyzing how the compound affects cellular signaling pathways and networks. For example, if the compound inhibits a specific kinase, researchers would investigate the downstream effects on phosphorylation cascades and gene expression to elucidate its mechanism of action on a systemic level.

Cell Line-Based Viability and Proliferation Assays

Research into the biological effects of benzoxazole (B165842) derivatives has revealed notable antiproliferative activity against various cancer cell lines. While direct studies on 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole are limited, investigations into structurally similar compounds provide significant insights.

A study focusing on a series of new benzoxazole derivatives as potential Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors evaluated their cytotoxic activities against MCF-7 (human breast adenocarcinoma) and HepG2 (human liver cancer) cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. nih.gov Within this series, derivatives containing a 5-methylbenzo[d]oxazole moiety were assessed. One such derivative, compound 14i , which features a different substitution at the 2-position, demonstrated a potent anti-proliferative effect against the HepG2 cell line, with an IC₅₀ value of 3.22 ± 0.13 µM. nih.gov This finding suggests that the 5-methylbenzoxazole (B76525) scaffold is a promising feature for anticancer activity.

In another study, a different set of benzoxazole derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov A compound from this series, 12l , which also incorporates the 5-methylbenzo[d]oxazole core but with a 3-chlorophenyl moiety, exhibited significant anticancer activity against both HepG2 and MCF-7 cell lines, with IC₅₀ values of 10.50 µM and 15.21 µM, respectively. nih.gov These findings underscore the potential of 5-methylbenzoxazole derivatives as cytotoxic agents.

The general class of 3-(2-benzoxazol-5-yl)alanine derivatives has also been screened for cytotoxic effects on various cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), liver (HepG2), and prostate (PC3) cancers, indicating the broad-spectrum potential of the benzoxazole core. nih.gov

Table 1: Antiproliferative Activity of 5-Methylbenzoxazole Derivatives

Compound ID Cell Line IC₅₀ (µM) Reference
14i HepG2 3.22 ± 0.13 nih.gov
12l HepG2 10.50 nih.gov

| 12l | MCF-7 | 15.21 | nih.gov |

Cell Cycle Modulation Studies in Cultured Cells

The ability of a compound to interfere with the cell cycle is a hallmark of many anticancer drugs. Studies on benzoxazole derivatives have shown that they can cause cell cycle arrest at different phases.

Compound 12l , a 5-methylbenzo[d]oxazole derivative, was found to arrest the growth of HepG2 cells primarily at the Pre-G1 and G1 phases of the cell cycle. nih.gov Similarly, another benzoxazole derivative, compound 14b , was shown to arrest HepG2 cell growth predominantly at the Pre-G1 phase. nih.gov After treatment with compound 14b , the percentage of cells in the Pre-G1 phase increased from 1.49% in control cells to 24.59%. nih.gov

These findings suggest that a key mechanism of the antiproliferative activity of these benzoxazole derivatives is the induction of cell cycle arrest, which subsequently leads to apoptosis.

Table 3: Cell Cycle Arrest Induced by Benzoxazole Derivatives in HepG2 Cells

Compound ID Predominant Arrest Phase % of Cells in Pre-G1 (Treated) % of Cells in Pre-G1 (Control) Reference
12l Pre-G1 and G1 Not Reported Not Reported nih.gov

| 14b | Pre-G1 | 24.59 | 1.49 | nih.gov |

Gene Expression Profiling and Proteomics Analysis in Response to Treatment

Detailed gene expression profiling and proteomics analysis for this compound are not available in the current body of literature. Such studies would be invaluable in elucidating the broader cellular response to this compound, identifying novel targets, and understanding potential resistance mechanisms. Future research in this area is warranted to fully characterize its molecular pharmacology.

Signal Transduction Pathway Perturbation and Downstream Effects

The biological activity of many small molecules is mediated through their interaction with specific signal transduction pathways. For benzoxazole derivatives, a primary target that has been identified is the VEGFR-2 signaling pathway, which is crucial for angiogenesis, a process vital for tumor growth and metastasis. nih.gov

Compound 12l , a 5-methylbenzo[d]oxazole derivative, was identified as a potent VEGFR-2 inhibitor with an IC₅₀ of 97.38 nM. nih.gov By inhibiting VEGFR-2, this compound can disrupt the downstream signaling cascade that promotes cell proliferation and survival. The observed induction of apoptosis and cell cycle arrest are likely downstream effects of this inhibition. nih.gov

Another study also focused on designing benzoxazole derivatives as VEGFR-2 inhibitors, with several compounds showing significant inhibitory activity. nih.gov The anti-angiogenic properties of these compounds were further confirmed through assays such as the wound healing migration assay, where a representative compound reduced the proliferation and migratory potential of human umbilical vascular endothelial cells (HUVECs). nih.gov

Autophagy Induction and Modulation

There is currently no specific information available from the searched results regarding the induction or modulation of autophagy by this compound or its closely related analogs. Autophagy is a critical cellular process that can either promote cell survival or contribute to cell death, and its interplay with apoptosis and other cellular pathways is complex. Investigating the effect of this compound on autophagy could provide a more complete picture of its mechanism of action.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For benzoxazole derivatives, several SAR insights have been gained from various studies.

Furthermore, the substituent at the 2-position of the benzoxazole ring is also critical. The presence of a pyridin-4-yl group, as in the title compound, is thought to potentially enhance aqueous solubility and maintain strong target engagement through hydrogen bonding. The SAR of 3-(2-benzoxazol-5-yl)alanine derivatives revealed that the introduction of a bromine atom at the 7-position of the benzoxazole ring increased activity, indicating that electron-withdrawing groups at this position can be beneficial. nih.gov

These observations provide a foundational understanding for the rational design of more potent this compound-based therapeutic agents.

Impact of Substituent Modifications on Benzoxazole Core Activity

The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole core. Research on a variety of analogues demonstrates that modifications at the 5-position can modulate potency and selectivity. For instance, in a series of 2-substituted benzoxazoles, the presence of a methyl group at the 5- or 6-position was found to be compatible with antimicrobial activity. Specifically, certain 5-methyl-2-(disubstituted phenyl) benzoxazoles have exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. nih.gov

In the context of anticancer research, the substitution pattern on the benzoxazole ring also plays a critical role. A study on 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles revealed potential cytotoxic activity against human A-549 lung carcinoma cells. elsevierpure.com This suggests that the presence of a methyl group on the benzoxazole ring, in combination with other functional moieties, can contribute to anticancer properties. Furthermore, studies on thieno[2,3-d]pyrimidine (B153573) derivatives have shown that a 5-methyl group can be beneficial for antibacterial activity against strains of S. aureus and B. subtilis. researchgate.net

The following table summarizes the observed activities of various 5-substituted benzoxazole derivatives, providing insight into the potential impact of the 5-methyl group.

Compound ClassSubstituent at Position 5Observed Biological Activity
2-(Disubstituted phenyl)benzoxazolesMethylAntibacterial and antifungal activity. nih.gov
2-Methyl-6-(4-aryl-piperazin-1-yl)benzoxazolesFluoroCytotoxicity against lung carcinoma cells. elsevierpure.com
Thieno[2,3-d]pyrimidine-6-carboxamidesMethyl (on thienopyrimidine)Antibacterial activity. researchgate.net

This table presents data from studies on analogous compounds to infer the potential activity profile of this compound.

Role of Pyridine (B92270) Moiety and its Substitutions on Activity

The pyridine ring is a well-established pharmacophore in medicinal chemistry, and its incorporation at the 2-position of the benzoxazole scaffold is a key determinant of biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and improve the solubility and pharmacokinetic properties of the molecule.

The position of the nitrogen atom within the pyridine ring is crucial. For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives bearing a 2-pyridyl moiety has been investigated for anticancer activity, with some compounds showing significant cytotoxicity. nih.gov In another study, an oxazolo[5,4-d]pyrimidine (B1261902) derivative with a pyridin-4-yl group at the 2-position demonstrated potent inhibition of Aurora kinase A (AURKA) and cytotoxicity against human colorectal carcinoma cells. mdpi.com This highlights the potential of the pyridin-4-yl moiety to interact with key biological targets.

The electronic properties of the pyridine ring, which can be modulated by further substitutions, also influence its interaction with target proteins. The pyridin-4-yl group, in particular, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for ligand-receptor binding.

The table below illustrates the biological activities associated with pyridinyl-substituted heterocyclic compounds, suggesting the potential roles of the pyridin-4-yl group in this compound.

Core ScaffoldPyridine SubstituentTarget/Activity
1,3,4-Thiadiazole2-PyridylAnticancer (cytotoxicity). nih.gov
Oxazolo[5,4-d]pyrimidinePyridin-4-ylAURKA inhibitor, anticancer activity. mdpi.com

This table presents data from studies on analogous compounds to infer the potential activity profile of this compound.

Preclinical Proof-of-Concept Studies in Relevant Disease Models

In Vitro Disease Model Systems (e.g., organoids, 3D cell cultures, patient-derived xenografts in vitro)

While direct in vitro studies on this compound using advanced models like organoids, 3D cell cultures, or patient-derived xenografts have not been identified in the performed searches, research on related benzoxazole derivatives provides insights into potential applications. For instance, various benzoxazole compounds have been evaluated for their anticancer activity in traditional 2D cell culture models, such as the human lung carcinoma cell line A-549 and colorectal carcinoma cell line HCT116. elsevierpure.commdpi.com These studies form the basis for selecting more complex in vitro models for future investigations. The evaluation of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles for cytotoxicity on human A-549 lung carcinoma cells is an example of such foundational in vitro work. elsevierpure.com

In Vivo Animal Models for Efficacy Assessment

Specific in vivo efficacy studies for this compound have not been reported in the available literature. However, preclinical in vivo assessments of analogous compounds have been conducted for various therapeutic areas.

The selection of an appropriate animal model is contingent on the specific disease being targeted. For anticancer evaluation, xenograft mouse models are commonly employed. For example, the efficacy of a methuosis-inducing agent, a 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-indole-2-carbohydrazide derivative, was assessed in an MDA-MB-231 xenograft mouse model, where it exhibited significant tumor growth inhibition. semanticscholar.org For antiprotozoal activity, as seen with 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, an acute mouse model of Human African Trypanosomiasis (HAT) was utilized to determine in vivo efficacy. mdpi.com

The validation of these models involves confirming that the animal model recapitulates key aspects of the human pathology. For instance, in the MDA-MB-231 xenograft model, tumor growth and response to treatment are key validation parameters. In infectious disease models like the HAT mouse model, parasite burden and survival rates are critical endpoints for validation. The choice of a relevant and validated animal model is paramount for obtaining meaningful preclinical efficacy data for novel compounds like this compound.

Efficacy Endpoints and Biomarker Monitoring in Animal Studies

No data is available on the specific efficacy endpoints or biomarkers that have been monitored in animal studies for this compound.

Mechanistic Correlates in Animal Models (e.g., target engagement, pathway modulation)

There is no available information on the mechanistic correlates, such as target engagement or pathway modulation, of this compound in animal models.

Future Research Directions and Unaddressed Challenges in the Study of 5 Methyl 2 Pyridin 4 Yl 1,3 Benzoxazole

Exploration of Novel Biological Targets and Therapeutic Areas

The benzoxazole (B165842) nucleus is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. globalresearchonline.netresearchgate.net For 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole, a key area of future research will be the systematic screening against a diverse panel of biological targets to uncover novel therapeutic applications.

Potential Therapeutic Areas for Investigation:

Oncology: Derivatives of benzoxazole have been identified as potential anticancer agents. researchgate.netnih.gov Some have shown activity against various cancer cell lines, including breast cancer. nih.gov A significant avenue of research would be to investigate the efficacy of this compound against a broad spectrum of cancer cell lines. A particular focus could be on kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is a target for other benzoxazole derivatives and plays a crucial role in tumor angiogenesis. nih.govtandfonline.combenthamscience.com

Infectious Diseases: The benzoxazole scaffold is known to exhibit antimicrobial properties. researchgate.netnih.gov Future studies should assess the activity of this compound against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Inflammatory Disorders: Given that some benzoxazole derivatives possess anti-inflammatory properties, investigating the potential of this compound in models of inflammatory diseases like arthritis could be a fruitful area of research. jocpr.com

Integration with Advanced Drug Delivery Systems

A significant challenge in drug development is achieving targeted delivery to the site of action while minimizing off-target effects. The integration of this compound with advanced drug delivery systems presents a compelling research direction.

Future Research Focus:

Nanocarriers: Encapsulating the compound within nanocarriers such as liposomes, micelles, or nanoparticles could enhance its solubility, stability, and bioavailability. This approach can also facilitate targeted delivery to specific tissues or cells, such as tumors, by functionalizing the nanocarrier surface with targeting ligands.

Targeted Delivery Mechanisms: Conjugating this compound to molecules that specifically bind to receptors overexpressed on cancer cells or other pathological tissues could significantly improve its therapeutic index.

Development of Robust and Scalable Synthetic Methodologies for Production

For any compound to move from a laboratory curiosity to a potential therapeutic agent, the development of a robust and scalable synthetic route is paramount. While general methods for benzoxazole synthesis exist, optimizing a high-yield, cost-effective, and environmentally friendly process for the large-scale production of this compound is a critical unaddressed challenge. Research in this area should focus on exploring novel catalysts, and reaction conditions that improve efficiency and reduce waste. globalresearchonline.net

Advanced Computational Methodologies for Deeper Mechanistic Understanding

In silico approaches are invaluable tools for accelerating drug discovery and providing insights into the mechanism of action of novel compounds. nih.govrsc.orgresearchgate.net

Computational Research Avenues:

Molecular Docking and Dynamics: Computational docking studies can predict the binding affinity and mode of interaction of this compound with various biological targets. nih.govhep.com.cn Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and provide a deeper understanding of the binding kinetics.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build models that correlate the structural features of benzoxazole derivatives with their biological activity. nih.gov These models can guide the rational design of new analogues of this compound with improved potency and selectivity.

Investigation of Combination Therapies with Existing Preclinical Agents

The future of many therapeutic areas, particularly oncology, lies in combination therapies. A crucial research direction is to explore the synergistic potential of this compound with existing preclinical or clinically approved drugs. This approach could enhance therapeutic efficacy, overcome drug resistance, and potentially allow for lower doses of each agent, thereby reducing toxicity.

Role of the Compound in Emerging Research Fields

The influence of small molecules on complex biological systems is an area of intense research. Investigating the role of this compound in emerging fields could unveil novel therapeutic paradigms.

Emerging Research Areas:

Epigenetics: Exploring the effect of the compound on epigenetic modifying enzymes, such as histone deacetylases (HDACs) or DNA methyltransferases (DNMTs), could reveal its potential as an epigenetic modulator.

Microbiome Modulation: The gut microbiome plays a critical role in health and disease. Future studies could investigate whether this compound can modulate the composition and function of the gut microbiota, which could have implications for a variety of diseases.

Challenges in Overcoming Potential Biological Resistance Mechanisms

A major hurdle in the long-term efficacy of many therapeutic agents is the development of biological resistance. While no resistance mechanisms have been identified for this compound due to the lack of extensive biological evaluation, this is a critical challenge to anticipate. Future research should aim to identify potential resistance pathways, such as target mutation, drug efflux, or activation of alternative signaling pathways, and proactively design strategies to circumvent them.

Q & A

Q. What are the established synthetic routes for 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole, and what analytical methods confirm its purity and structure?

A common synthesis involves coupling reactions under mild conditions. For example, a 45% yield was achieved using silica gel thin-layer chromatography (TLC) with a 9:1 hexane/ethyl acetate solvent system. Structural confirmation includes:

  • FT-IR for functional groups (e.g., 1612 cm⁻¹ for C=N stretching) .
  • 1H/13C NMR to resolve aromatic protons (δ 8.80 ppm for pyridine) and methyl groups (δ 2.51 ppm) .
  • GC-MS for molecular ion detection (m/z = 210 [M]⁺) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

  • Melting point : 129–130°C .
  • Solubility : Likely polar aprotic solvent compatibility (e.g., DMSO, chloroform) due to aromatic and heterocyclic moieties.
  • Stability : Avoid light/moisture based on benzoxazole’s sensitivity to hydrolysis .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what are common pitfalls?

Yield optimization strategies:

  • Catalyst screening : Palladium or copper catalysts for pyridine-benzoxazole coupling .
  • Solvent selection : Non-polar solvents (e.g., toluene) to favor cyclization.
  • Reaction monitoring : Use HPLC or in-situ IR to track intermediate formation. Common issues include byproduct formation from incomplete cyclization or oxidation; purification via column chromatography is recommended .

Q. What structural features of benzoxazole derivatives enhance orexin receptor antagonism, and how does this compound compare?

  • Pyridinyl substitution : The 4-pyridinyl group in this compound may mimic key binding motifs in orexin receptor ligands (e.g., G-3 in US Patent 7,951,797) .
  • Steric effects : Methyl groups at the 5-position improve lipophilicity and receptor affinity.
  • Comparative SAR : Analogues with chloro-substitutions (e.g., 5-chloro derivatives) show higher potency, suggesting electronegative groups enhance binding .

Q. What mechanistic insights support the anticancer potential of benzoxazole derivatives, and how can this compound be evaluated in vitro?

  • DNA intercalation : Benzoxazole’s planar structure may disrupt DNA replication .
  • Kinase inhibition : Pyridinyl-benzoxazole hybrids could target ATP-binding pockets in kinases (e.g., EGFR).
  • In vitro assays :
  • Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa).
  • Apoptosis markers (e.g., caspase-3 activation) via flow cytometry .

Q. How do spectroscopic and computational methods resolve contradictions in structural data for benzoxazole derivatives?

  • NMR vs. X-ray conflicts : For example, tautomeric forms in solution vs. solid state. Use variable-temperature NMR to assess dynamic equilibria .
  • DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate resonance structures .

Methodological Guidance

  • Crystallography : While no X-ray data exists for this compound, SHELX software is recommended for small-molecule refinement if crystallized .
  • Bioactivity profiling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with orexin receptors or anticancer targets, referencing structural analogs .

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